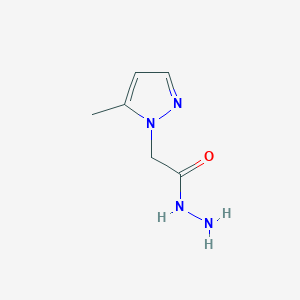

1-(4-Fluorobenzyl)-3-(3-hydroxy-3-phenylpropyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

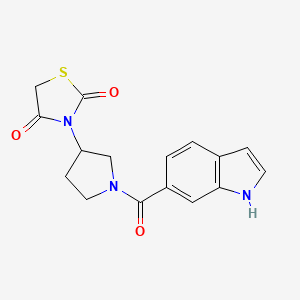

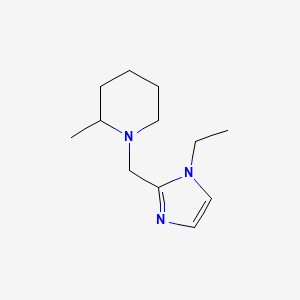

1-(4-Fluorobenzyl)-3-(3-hydroxy-3-phenylpropyl)urea, also known as JNJ-10229570, is a small molecule inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel expressed in sensory neurons, where it plays a key role in the detection of noxious stimuli such as heat, acid, and capsaicin. TRPV1 has also been implicated in various pathological conditions, including pain, inflammation, and cancer. Therefore, the development of TRPV1 inhibitors such as JNJ-10229570 has attracted considerable attention in the scientific community.

Applications De Recherche Scientifique

Polymer Science and Chemical Synthesis

- Cocondensation of Urea with Methylolphenols : Research demonstrates that urea can react with methylolphenols under acidic conditions to form a range of products, including various benzylurea derivatives. This process highlights the chemical versatility of urea in synthesizing polymers and other complex molecules (Tomita & Hse, 1992).

Pharmaceutical Applications

- Antibacterial Activity and FabH Inhibition : A study on o-hydroxybenzylamines and their urea derivatives found strong antibacterial activity against various strains. Compounds were identified as potent inhibitors of Escherichia coli FabH, an enzyme critical for fatty acid biosynthesis. This suggests potential for developing new antibacterial agents (Li et al., 2011).

- VEGFR-2/PDGFR Dual Inhibitors for Angiogenesis Imaging : The formation of fluorine-18 labeled diaryl ureas for VEGFR-2/PDGFR dual inhibitors was explored. These molecules could serve as molecular imaging agents for angiogenesis, offering insights into the role of urea derivatives in developing diagnostic tools (Ilovich et al., 2008).

Bioorganic Chemistry and Material Science

- Synthesis of Hydroxamic Acids and Ureas from Carboxylic Acids : Research demonstrates a simplified process for synthesizing ureas and hydroxamic acids from carboxylic acids, highlighting the utility of urea derivatives in organic synthesis and potential pharmaceutical applications (Thalluri et al., 2014).

- Crystal Engineering for Nonlinear Optics : Studies on the molecular complexation of urea derivatives have shown their potential in crystal engineering, specifically for creating noncentrosymmetric structures with applications in nonlinear optics. This research opens pathways for designing new materials with enhanced optical properties (Muthuraman et al., 2001).

Propriétés

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-(3-hydroxy-3-phenylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O2/c18-15-8-6-13(7-9-15)12-20-17(22)19-11-10-16(21)14-4-2-1-3-5-14/h1-9,16,21H,10-12H2,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHZKXFKXQSTRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)NCC2=CC=C(C=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide](/img/structure/B2471449.png)

![2-[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2471460.png)

![5,6-dichloro-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2471464.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-7-carboxamide](/img/structure/B2471467.png)